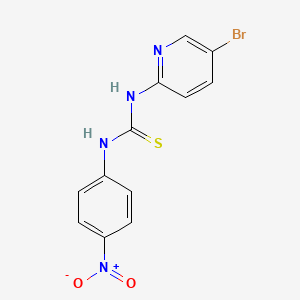![molecular formula C21H27N3O3S2 B4129418 N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4129418.png)
N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea
Overview
Description
N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea, also known as NSC-319726, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications. This compound was first synthesized in the early 2000s and has since been studied extensively in various scientific fields. In
Scientific Research Applications
N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has been studied extensively for its potential therapeutic applications. It has been shown to have anti-cancer properties, specifically in the treatment of breast cancer. Studies have also shown that it has potential as a treatment for Alzheimer's disease, as it has been found to inhibit the formation of beta-amyloid plaques in the brain. Additionally, N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. Specifically, it has been found to inhibit the activity of the protein kinases AKT and PDK1, which play a role in cell growth and survival. By inhibiting these proteins, N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea can induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the activity of beta-secretase, an enzyme involved in the formation of beta-amyloid plaques in the brain.
Biochemical and Physiological Effects:
N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has been shown to have a range of biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits cell growth and survival. In Alzheimer's disease, it inhibits the formation of beta-amyloid plaques in the brain. It has also been shown to have anti-inflammatory effects, reducing the production of inflammatory cytokines in the body.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea is its specificity for certain enzymes and proteins, making it a targeted therapy for specific diseases. Additionally, it has been shown to have low toxicity in animal studies, making it a viable option for further development. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several future directions for N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea research. One area of interest is its potential use in combination with other therapies for cancer treatment. Additionally, further studies are needed to determine its safety and efficacy in humans. There is also potential for N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea to be developed as a treatment for other diseases, such as Parkinson's disease. Overall, N-(4-sec-butylphenyl)-N'-[3-(4-morpholinylsulfonyl)phenyl]thiourea has shown promise as a potential therapy for various diseases, and further research is needed to fully understand its potential.
properties
IUPAC Name |
1-(4-butan-2-ylphenyl)-3-(3-morpholin-4-ylsulfonylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S2/c1-3-16(2)17-7-9-18(10-8-17)22-21(28)23-19-5-4-6-20(15-19)29(25,26)24-11-13-27-14-12-24/h4-10,15-16H,3,11-14H2,1-2H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSZEKGCIAUHBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(methylthio)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B4129344.png)
![diethyl 3-methyl-5-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4129352.png)

![1-[(3,5-dimethyl-1-adamantyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4129365.png)
![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonothioyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B4129379.png)
![2-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4129393.png)
![7-ethyl 3-methyl 1-(4-methoxyphenyl)-8-methyl-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B4129397.png)
![ethyl 4-[2-(allyloxy)phenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4129401.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(2-ethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4129408.png)
![N-(4-fluorobenzyl)-2-[2-(1H-pyrrol-1-yl)benzoyl]hydrazinecarbothioamide](/img/structure/B4129413.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B4129415.png)
![N~2~-benzyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4129421.png)
![4-[({[1-(2,5-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4129427.png)
![tert-butyl 2-[(1,3-benzodioxol-5-ylamino)carbonothioyl]hydrazinecarboxylate](/img/structure/B4129430.png)